Welcome to the BenchChem Online Store!
molecular formula C15H16F3NO B2514489 5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one CAS No. 100445-52-1

5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one

Cat. No. B2514489
M. Wt: 283.294
InChI Key: MDYIVHKCHZGEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09115093B2

Procedure details

The title compound is prepared in analogy to 6,6-dimethyl-3-(3-(trifluoromethyl)phenyl-amino)cyclohex-2-enone (intermediate 6), using 5,5-dimethylcyclohexane-1,3-dione (1.13 g, 8.04 mmol) as starting material. Yield: 1.73 g, ESI mass spectrum [M+H]+=284, Retention time HPLC: 1.18 min (Z005—001).
Name
6,6-dimethyl-3-(3-(trifluoromethyl)phenyl-amino)cyclohex-2-enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)C(=O)C=C([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:19])([F:18])[F:17])[CH:11]=2)CC1.[CH3:21][C:22]1([CH3:30])[CH2:27][C:26](=O)[CH2:25][C:24](=[O:29])[CH2:23]1>>[CH3:30][C:22]1([CH3:21])[CH2:23][C:24](=[O:29])[CH:25]=[C:26]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:17])([F:18])[F:19])[CH:11]=2)[CH2:27]1

Inputs

Step One
Name
6,6-dimethyl-3-(3-(trifluoromethyl)phenyl-amino)cyclohex-2-enone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCC(=CC1=O)NC1=CC(=CC=C1)C(F)(F)F)C
Name
intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCC(=CC1=O)NC1=CC(=CC=C1)C(F)(F)F)C
Step Two
Name
Quantity
1.13 g
Type
reactant
Smiles
CC1(CC(CC(C1)=O)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1.18 min (Z005—001)
Duration
1.18 min

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(=CC(C1)=O)NC1=CC(=CC=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.